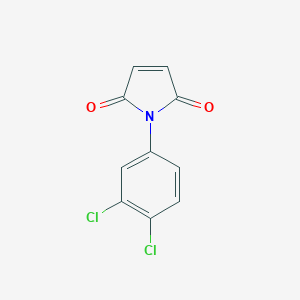

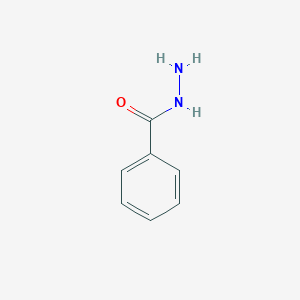

1-(3,4-二氯苯基)-1H-吡咯-2,5-二酮

描述

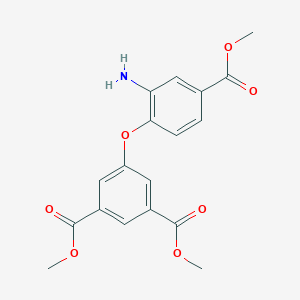

Synthesis Analysis

The synthesis of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione and related derivatives involves palladium-catalyzed aryl-aryl coupling reactions, such as Suzuki coupling, which have been utilized to create various polymers and copolymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units. These methods yield compounds with notable solubility in common organic solvents and strong fluorescence properties (Beyerlein & Tieke, 2000), (Zhang & Tieke, 2008).

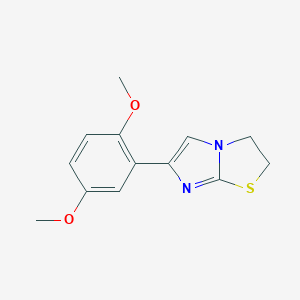

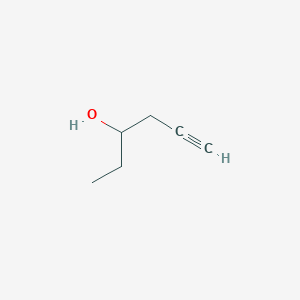

Molecular Structure Analysis

Investigations into the molecular structure have revealed that these compounds can exhibit diverse optical and electrochemical properties based on their structural arrangements. For instance, the molecular and crystal structure analyses have shown that these compounds form rigid rings connected by single bonds, with distinct conformations influencing their physical properties (Ratajczak-Sitarz et al., 1990).

Chemical Reactions and Properties

1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione derivatives have been synthesized and shown to function as effective organic inhibitors for corrosion in specific mediums, demonstrating their chemical reactivity and potential utility in materials science. Their efficiency as corrosion inhibitors highlights their chemical stability and reactivity under various conditions (Zarrouk et al., 2015).

Physical Properties Analysis

The solubility in organic solvents and fluorescence characteristics of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit indicate their versatile physical properties. These materials exhibit strong fluorescence with significant Stokes shifts, demonstrating their potential for applications in materials science, especially in fields requiring luminescent materials (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione derivatives, such as their inhibitory action against corrosion of carbon steel and their interaction with different chemical reagents, underscore their chemical stability and reactivity. These properties are crucial for their potential applications in corrosion inhibition and possibly in other fields requiring materials with specific chemical resistances (Zarrouk et al., 2015).

科学研究应用

抑制甘醇酸氧化酶和光合作用

这种化合物作为甘醇酸氧化酶、光合CO2固定和菠菜和菠菜叶绿体光磷酸化的抑制剂(Baumann & Przybilski, 1990)。

体外抑制和降低尿草酸水平

它在体外作为甘醇酸氧化酶的有效抑制剂,并显著降低大鼠尿草酸水平(Rooney et al., 1983)。

作为酪氨酸激酶抑制剂的潜力

这种化合物的衍生物具有作为酪氨酸激酶抑制剂的潜力,显示可能的抗肿瘤活性(Kuznietsova et al., 2019)。

乙酰基对蛋白质结构的研究

合成相关化合物对研究乙酰基对蛋白质结构的影响很有用(Patel & Dholakiya, 2013)。

新型功能染料的开发

这种化合物的结构显著影响1H-吡咯-2,5-二酮骨架,对于开发新型功能染料非常重要(Fujii et al., 2001)。

抑制巨噬细胞中PGE2的产生

某些衍生物显示出对巨噬细胞中PGE2产生的强抑制活性(Moon et al., 2010)。

碳钢腐蚀抑制剂

像1-(3,4-二氯苯基)-1H-吡咯-2,5-二酮这样的衍生物是盐酸介质中碳钢腐蚀的高效有机抑制剂(Zarrouk et al., 2015)。

有机光伏电池中的应用

Pyrrolo[3,2-b]吡咯-2,5-二酮是有机光伏电池的新受体单元,具有显著的效率(Song et al., 2013)。

杀真菌活性

某些衍生物在体内和体外实验中表现出杀真菌活性(Yaroslavskym et al., 2009)。

在电子应用和光致发光中的应用

含有相关结构的聚合物显示出强烈的光致发光,并且由于良好的溶解性和薄膜加工性能,适用于电子应用(Beyerlein & Tieke, 2000)。

作为有用颜料的潜力

Pyrrolo[3,4-c]吡咯-1,4-二酮化合物可以作为有用颜料(Fujii et al., 2002)。

在有机薄膜晶体管中的性能

基于Pyrrolo[3,4-c]吡咯-1,3-二酮的聚合物半导体表现出有前途的p-通道电荷传输性能(Guo et al., 2014)。

未来方向

作用机制

Target of Action

The primary target of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione is the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) in the methylerythritol phosphate (MEP) pathway . This pathway is responsible for isoprene synthesis, which is vital to bacterial and parasitic metabolism and survival .

Mode of Action

The compound inhibits DXR, which catalyzes the conversion of 1-deoxy-D-xylulose-5-phosphate (DXP) to MEP . By inhibiting DXR, the compound prevents the production of MEP, thereby disrupting the MEP pathway .

Biochemical Pathways

The MEP pathway is affected by the action of this compound . This pathway is responsible for the synthesis of isoprenes, which are essential components of many biomolecules. By inhibiting DXR, the compound disrupts the production of isoprenes, affecting the survival and metabolism of bacteria and parasites .

Pharmacokinetics

The compound’s ability to inhibit dxr suggests that it can penetrate bacterial and parasitic cells to reach its target .

Result of Action

The inhibition of DXR by 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione results in the disruption of the MEP pathway . This leads to a decrease in the production of isoprenes, which are essential for the survival and metabolism of bacteria and parasites .

属性

IUPAC Name |

1-(3,4-dichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBXBDSTURWRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351741 | |

| Record name | 1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19844-27-0 | |

| Record name | 1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)